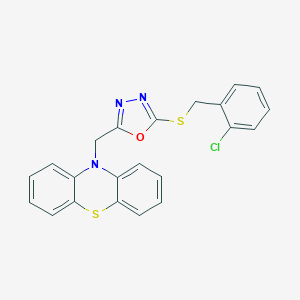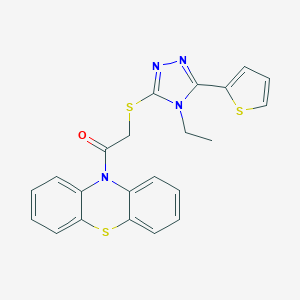![molecular formula C13H13N7S B292928 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea, also known as PP2, is a small molecule inhibitor that has been extensively used in scientific research. PP2 has been found to inhibit the activity of Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
作用機序
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and inhibits the activation of signaling pathways. 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been found to be a selective inhibitor of Src family kinases and does not inhibit other kinases such as protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has also been found to inhibit osteoclast differentiation and bone resorption, which makes it a potential therapeutic agent for osteoporosis. In addition, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of Src family kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. In addition, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been found to have off-target effects on other kinases at high concentrations.
将来の方向性
There are several future directions for the use of 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea in scientific research. One direction is to develop more potent and selective inhibitors of Src family kinases. Another direction is to study the role of Src family kinases in other diseases such as diabetes and inflammatory diseases. In addition, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea can be used to study the effect of Src family kinases on immune function and the development of immune-related diseases. Overall, 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea is a valuable tool for studying the role of Src family kinases in various cellular processes and has potential therapeutic applications in several diseases.
合成法
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea can be synthesized by reacting 4-amino-5-cyano-6-phenylpyrimidine with thiourea in the presence of a catalyst such as copper(II) chloride. The resulting product is then treated with methyl iodide to obtain 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea. The overall yield of this synthesis method is around 30%.
科学的研究の応用
1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been extensively used in scientific research to study the role of Src family kinases in various cellular processes. It has been found to inhibit the activity of Src, Fyn, and Yes kinases, which are involved in cell signaling pathways. 1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea has been used to study the role of Src family kinases in cancer, osteoporosis, and cardiovascular diseases. It has also been used to study the effect of Src family kinases on neuronal function and synaptic plasticity.
特性
分子式 |
C13H13N7S |
|---|---|
分子量 |
299.36 g/mol |
IUPAC名 |
1-(4-imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea |
InChI |
InChI=1S/C13H13N7S/c1-15-13(21)18-19-8-16-12-10(11(19)14)7-17-20(12)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,15,18,21) |
InChIキー |
BOAYVVHNKPCDBI-UHFFFAOYSA-N |
SMILES |
CNC(=S)NN1C=NC2=C(C1=N)C=NN2C3=CC=CC=C3 |
正規SMILES |
CNC(=S)NN1C=NC2=C(C1=N)C=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)


![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)
![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)